2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione
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Overview
Description
2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione is a heterocyclic compound that contains a benzothiophene core with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione typically involves multi-step procedures. One common method includes the reaction of 2-chloro-1,4-naphthoquinone with 2-(piperazin-1-yl)ethanamine under chemo-selective conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors . The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and potentially exerting antipsychotic or antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine moiety, known for its antipsychotic properties.
2-Chloro-3-amino-1,4-naphthoquinone: Shares structural similarities and is studied for its antimicrobial properties.
Uniqueness
2-Chloro-3-{[2-(piperazin-1-yl)ethyl]amino}-1H-1-benzothiophene-1,1-dione is unique due to its specific combination of a benzothiophene core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
62268-39-7 |
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Molecular Formula |
C14H18ClN3O2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-1,1-dioxo-N-(2-piperazin-1-ylethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H18ClN3O2S/c15-14-13(17-7-10-18-8-5-16-6-9-18)11-3-1-2-4-12(11)21(14,19)20/h1-4,16-17H,5-10H2 |
InChI Key |
BEUPRXNENZUZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(S(=O)(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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